molecular formula C16H14O4 B1582983 Dibenzyl oxalate CAS No. 7579-36-4

Dibenzyl oxalate

Cat. No.: B1582983
CAS No.: 7579-36-4
M. Wt: 270.28 g/mol
InChI Key: ZYZXGWGQYNTGAU-UHFFFAOYSA-N
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Description

Dibenzyl oxalate, also known as ethanedioic acid bis(phenylmethyl) ester, is an organic compound with the molecular formula C16H14O4. It is a diester of oxalic acid and benzyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl oxalate can be synthesized through the esterification of oxalic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting oxalyl chloride with benzyl alcohol. This method involves the formation of an intermediate, which is then purified to obtain the final product. The reaction is typically conducted in the presence of a solvent such as dichloromethane to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Oxalic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and oxalic acid derivatives.

    Substitution: Substituted oxalate esters.

Scientific Research Applications

Dibenzyl oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl oxalate involves its ability to undergo esterification and hydrolysis reactions. The ester groups in this compound can be hydrolyzed to release oxalic acid and benzyl alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the ester carbonyl carbon .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its benzyl ester groups, which provide distinct reactivity and properties compared to other oxalate esters. The benzyl groups enhance the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

dibenzyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZXGWGQYNTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038926
Record name Dibenzyl oxalate
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Molecular Weight

270.28 g/mol
Source PubChem
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CAS No.

7579-36-4
Record name Dibenzyl oxalate
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Record name Dibenzyl oxalate
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Record name Dibenzyl oxalate
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Record name Ethanedioic acid, 1,2-bis(phenylmethyl) ester
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Record name Dibenzyl oxalate
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Record name Ethanedioic acid, 1,2-bis(phenylmethyl) ester
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Record name DIBENZYL OXALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optimal conditions for synthesizing dibenzyl oxalate?

A1: Research has shown that this compound can be effectively synthesized using oxalic acid and benzyl alcohol as starting materials []. The optimal conditions involve a molar ratio of 1:2.2 (oxalic acid: benzyl alcohol), 0.15g of p-toluene sulphonic acid as a catalyst, and benzene (40 mL) as the water-carrying agent. Under these conditions, a reaction time of 40 minutes can yield up to 96.2% this compound [].

Q2: How does this compound decompose in the presence of iodine?

A2: Interestingly, this compound, stable at certain temperatures, undergoes decomposition when iodine is introduced []. Unlike some other dialkyl oxalates that yield corresponding iodides, this compound forms diphenylmethane in this reaction. The mechanism behind this iodine-induced decomposition is a subject of ongoing scientific investigation [].

Q3: Can this compound be used in drug delivery systems?

A3: While the provided abstracts don't directly address this, one study highlights the use of this compound in a biomimetic nanosystem for potential pneumonia treatment []. In this system, this compound is incorporated into a nucleus-targeted nanosystem designed to deliver hypericin in response to adenosine triphosphate (ATP) and reactive oxygen species []. This suggests potential applications of this compound in targeted drug delivery, particularly for intracellular delivery.

Q4: What analytical techniques are used to characterize this compound?

A4: Several methods have been employed to characterize this compound. Melting point measurement confirms its identity []. Additionally, spectroscopic techniques such as Infrared spectroscopy (IR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the structure of the synthesized product []. These techniques provide valuable insights into the compound's properties and purity.

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